Ambrisentan Impurity E
Overview
Description
Ambrisentan Impurity E, also known by its CAS number 1312092-82-2, is an impurity in the synthesis of Ambrisentan . It is also known as 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3,3-diphenylacrylic acid . Ambrisentan is an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension .
Synthesis Analysis
During the manufacture of Ambrisentan, five unknown impurities were detected in pilot batches ranging from 0.05% to 0.15% by HPLC . All of these impurities were isolated and synthesized successfully and were identified and characterized by LC-MS, HRMS, ESI-MS/MS (Q-Tof), 1D-NMR (1 H, 13 C, DEPT) and 2D-NMR (COSY, HSQC, HMBC) techniques .Chemical Reactions Analysis
A specific stability-indicating reverse-phase liquid chromatographic method was developed for the quantitative determination of Ambrisentan as well as its related substances in bulk samples, pharmaceutical dosage forms in the presence of degradation products and its related impurities . Significant degradation was observed in acidic, basic stress conditions .Scientific Research Applications
Impurity Identification and Characterization
Ambrisentan, a selective endothelin-A receptor antagonist used for pulmonary arterial hypertension (PAH), contains impurities that are crucial to identify for optimizing pharmaceutical manufacturing processes and developing quality control strategies. Feng et al. (2019) detected and successfully isolated five unknown impurities in ambrisentan, characterized them using LC–MS, HRMS, ESI‐MS/MS(Q‐Tof), and NMR techniques, and discussed their formation mechanisms for the first time, highlighting their importance in ensuring ICH-grade quality of the bulk drug (Feng, Zhuo, & Zhang, 2019).
Stability and Degradation Studies
The stability of ambrisentan under various conditions is vital to ascertain its efficacy and safety. Ramisetti and Kuntamukkala (2014) characterized the degradation products of ambrisentan under stress conditions like hydrolysis and oxidation, employing liquid chromatography-tandem mass spectrometry. They developed and validated a reversed-phase high-performance liquid chromatographic method, confirming ambrisentan's stability-indicating ability and efficient separation from its impurities and degradation products (Ramisetti & Kuntamukkala, 2014).
Analytical Method Development
Narayana et al. (2014) developed a specific stability-indicating reverse-phase liquid chromatographic method for quantitative determination of ambrisentan and its related substances. This method, validated as per ICH requirements, is essential for assessing the quality of bulk samples of ambrisentan, particularly in batch release and storage (Narayana, Chandrasekhar, & Rao, 2014).
Separation Mechanisms and Molecular Modeling
Pasquini et al. (2017) explored the CE separation mechanisms and inclusion complexation with cyclodextrins (CyDs) of the chiral drug S‐ambrisentan, its R‐enantiomer, and other impurities. Their study, utilizing capillary electrophoresis, NMR, and molecular modeling, provided insights into the separation and complexation mechanisms essential for analyzing ambrisentan impurities (Pasquini, Melani, Caprini, Del Bubba, Pinzauti, Orlandini, & Furlanetto, 2017).
Process Research and Quality Control
Feng et al. (2018) reported on the synthetic route of (+)-ambrisentan, including the recovery process and the mechanism of formation of process-related impurities. Their research contributes to the understanding of manufacturing processes and quality control in pharmaceutical production (Feng, Zhuo, Yu, Zhao, & Zhang, 2018).
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14-13-15(2)23-21(22-14)26-19(20(24)25)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXXMENQXDEDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ambrisentan Impurity E |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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